2-ethynyl-4-methylpyridin-3-amine
Description
2-Ethynyl-4-methylpyridin-3-amine is a pyridine derivative characterized by an ethynyl group (–C≡CH) at position 2, a methyl group (–CH₃) at position 4, and an amine (–NH₂) at position 3 of the pyridine ring. Pyridine derivatives are pivotal in medicinal chemistry due to their roles as pharmacophores in drug design, with applications ranging from enzyme inhibition to receptor modulation .
Properties
CAS No. |
1849200-19-6 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with an ethynylboronic acid or its derivatives . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 2-ethyl-4-methylpyridin-3-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-ethynyl-4-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 2-ethynyl-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of 2-ethynyl-4-methylpyridin-3-amine and related compounds:
Key Comparisons
Electronic Effects: The nitro group in 4-methyl-3-nitropyridin-2-amine strongly withdraws electrons, making the pyridine ring electron-deficient, which contrasts with the electron-donating methyl and amine groups in this compound .
Reactivity: The silyl-protected ethynyl groups in compounds from , and 7 enable controlled desilylation for further functionalization, whereas the unprotected ethynyl in the target compound may undergo direct cross-coupling (e.g., Sonogashira reactions) . The chloro substituent in 2-chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine offers a site for nucleophilic substitution, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
